molecular formula C13H16N2O4 B12451000 Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate

Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B12451000
M. Wt: 264.28 g/mol
InChI Key: VZNXKXNZKFKMRJ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a carbonyl group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate typically involves the reaction of 2-methylbenzoyl hydrazine with methyl 4-oxobutanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of hydrazone derivatives with different functional groups.

Scientific Research Applications

Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its biochemical properties and potential therapeutic effects.

    Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate
  • Methyl 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobutanoate
  • Methyl 4-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate

Uniqueness

Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar hydrazone derivatives.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C13H16N2O4/c1-9-5-3-4-6-10(9)13(18)15-14-11(16)7-8-12(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,18)

InChI Key

VZNXKXNZKFKMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)OC

Origin of Product

United States

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